

In-Depth Technical Guide: The Chemistry and Pharmacology of PF-610355

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Compound of Interest

Compound Name: PF-610355

Cat. No.: B1679667

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Abstract

PF-610355 is a potent and long-acting inhaled β 2-adrenergic receptor agonist that was under investigation by Pfizer for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).^[1] Its chemical structure is designed for optimal interaction with the β 2-adrenergic receptor, leading to bronchodilation. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available preclinical and clinical data for **PF-610355**. Detailed experimental protocols for key studies and a visualization of the relevant signaling pathway are included to support further research and development in this area.

Chemical Structure and Properties

PF-610355 is a complex synthetic molecule with the systematic IUPAC name N-[(4'-Hydroxy-3-biphenylyl)methyl]-2-[3-(2-{{(2R)-2-hydroxy-2-{4-hydroxy-3-[(methylsulfonyl)amino]phenyl}ethyl}amino}-2-methylpropyl)phenyl]acetamide. Its chemical properties are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	N-[(4'-Hydroxy-3-biphenyl)methyl]-2-[3-(2-{{[(2R)-2-hydroxy-2-{4-hydroxy-3-[(methylsulfonyl)amino]phenyl}ethyl]amino}-2-methylpropyl)phenyl]acetamide	[1]
Molecular Formula	C34H39N3O6S	[1]
Molecular Weight	617.76 g/mol	[1]
SMILES	CC(C) (Cc1cccc(c1)CC(=O)NCc2cccc(c2)-c3ccc(cc3)O)NC--INVALID-LINK--O	
InChI	InChI=1S/C34H39N3O6S/c1-34(2,36-22-32(40)28-12-15-31(39)30(19-28)37-44(3,42)43)20-24-7-4-6-23(16-24)18-33(41)35-21-25-8-5-9-27(17-25)26-10-13-29(38)14-11-26/h4-17,19,32,36-40H,18,20-22H2,1-3H3,(H,35,41)/t32-/m0/s1	
InChIKey	YPHDIMUXXABSSO-YTTGMZPUSA-N	
CAS Number	862541-45-5	

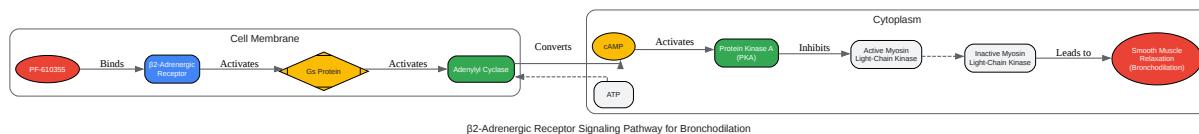
Mechanism of Action and Signaling Pathway

PF-610355 functions as a selective agonist for the β_2 -adrenergic receptor, a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways.

β_2 -Adrenergic Receptor Signaling Pathway

Activation of the β 2-adrenergic receptor by an agonist like **PF-610355** initiates a signaling cascade that results in the relaxation of airway smooth muscle, leading to bronchodilation. The key steps in this pathway are:

- **Agonist Binding:** **PF-610355** binds to the β 2-adrenergic receptor on the surface of airway smooth muscle cells.
- **G-Protein Activation:** This binding event causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The G α subunit dissociates and activates adenylyl cyclase.
- **cAMP Production:** Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- **Protein Kinase A (PKA) Activation:** The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
- **Phosphorylation of Downstream Targets:** PKA phosphorylates several downstream targets, which collectively lead to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase.
- **Smooth Muscle Relaxation:** The net effect of these events is the relaxation of the airway smooth muscle, resulting in bronchodilation.



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Caption: β 2-Adrenergic Receptor Signaling Pathway.

Preclinical and Clinical Data

PF-610355 has undergone preclinical and clinical evaluation to determine its efficacy, safety, and pharmacokinetic profile.

In Vitro Data

Parameter	Value	Species	System	Reference
Half-life	17 minutes	Human	Liver Microsomes	[1]
Metabolism	Rapidly converted to glucuronide	Human	Liver Microsomes	[1]

In Vivo Data

Parameter	Value	Species	Model	Reference
Half-life	3.5 hours	Rat	-	[1]
Oral Bioavailability	< 5%	Rat	-	[1]
ED50	~0.1 mcg	Dog	Anesthetized, intrathecal administration	[1]
Duration of Action	> 2-fold higher than salmeterol	Dog	Anesthetized, intrathecal administration	[1]
Bronchodilation	24 hours	Human	Single 450 mcg inhaled dose	[1]

Clinical Trials

PF-610355 has been evaluated in several clinical trials for asthma and COPD. The table below summarizes some of these studies.

ClinicalTrial.gov ID	Phase	Condition	Study Design
NCT00830427	Phase 2	Asthma	Randomized, Double-Blind, Placebo-Controlled, Parallel Group
NCT00783406	Phase 2	COPD	-
NCT00808288	Phase 2b	COPD	Randomized, Placebo and Active Comparator Controlled, Parallel Group

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

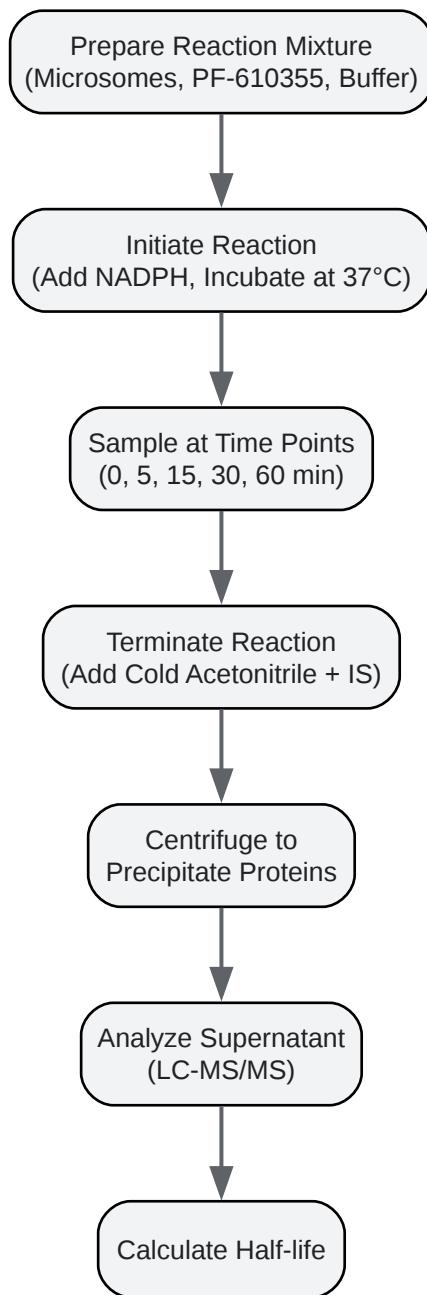
In Vitro Human Liver Microsome Stability Assay

Objective: To determine the metabolic stability of **PF-610355** in human liver microsomes.

Protocol:

- Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL), **PF-610355** (e.g., 1 μ M), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
- Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.
- Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

- Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Sample Processing: The samples are centrifuged to precipitate proteins.
- Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of **PF-610355** at each time point.
- Data Analysis: The half-life ($t_{1/2}$) is determined by plotting the natural logarithm of the percentage of **PF-610355** remaining versus time.



Microsomal Stability Assay Workflow

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References

- 1. | BioWorld [bioworld.com]
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